molecular formula C11H11ClN2 B1629371 3-[3-(Chloromethyl)phenyl]-1-methyl-1H-pyrazole CAS No. 912569-61-0

3-[3-(Chloromethyl)phenyl]-1-methyl-1H-pyrazole

Cat. No. B1629371
CAS RN: 912569-61-0
M. Wt: 206.67 g/mol
InChI Key: XEIKNZPKJWESHW-UHFFFAOYSA-N
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Description

3-[3-(Chloromethyl)phenyl]-1-methyl-1H-pyrazole (CMPP) is a pyrazole compound with a chlorine atom in the 3-position of the phenyl ring. CMPP is a synthetic compound that has been studied for its potential applications in scientific research, including in biochemical and physiological studies.

Scientific Research Applications

Synthesis and Biological Activity of Pyrazole Derivatives

A. Synthesis of Pyrazole Heterocycles Pyrazole derivatives are synthesized through condensation followed by cyclization, utilizing common reagents like phosphorus oxychloride (POCl3), dimethyl formamide, and hydrazine. These compounds are known for their widespread biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral effects. The success of pyrazole COX-2 inhibitors underlines the significance of these heterocycles in drug development (Dar & Shamsuzzaman, 2015).

B. Chemistry and Applications of Pyrazoline Derivatives The reactivity of pyrazoline derivatives makes them valuable building blocks for synthesizing a variety of heterocyclic compounds. Their unique properties facilitate the creation of dyes and other heterocyclic molecules under mild reaction conditions, highlighting their versatility in synthetic chemistry (Gomaa & Ali, 2020).

C. Medicinal Significance of Methyl-Substituted Pyrazoles Methyl-substituted pyrazoles exhibit potent medicinal properties across a spectrum of biological activities. Their role in medicinal chemistry is underscored by their efficacy and the potential for developing new therapeutic agents with optimized biological activities (Sharma et al., 2021).

D. Chemical Inhibitors and Enzyme Interaction Pyrazole derivatives have been studied for their ability to inhibit specific cytochrome P450 isoforms, playing a crucial role in drug metabolism and potential drug-drug interactions. This highlights the therapeutic and pharmacokinetic implications of pyrazole compounds in drug design (Khojasteh et al., 2011).

properties

IUPAC Name

3-[3-(chloromethyl)phenyl]-1-methylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN2/c1-14-6-5-11(13-14)10-4-2-3-9(7-10)8-12/h2-7H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEIKNZPKJWESHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)C2=CC=CC(=C2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30640337
Record name 3-[3-(Chloromethyl)phenyl]-1-methyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30640337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[3-(Chloromethyl)phenyl]-1-methyl-1H-pyrazole

CAS RN

912569-61-0
Record name 3-[3-(Chloromethyl)phenyl]-1-methyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30640337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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